molecular formula C20H16N2O3S B2354066 N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1219914-24-5

N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2354066
CAS RN: 1219914-24-5
M. Wt: 364.42
InChI Key: WYZYVXUPGITWDJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD). PLD is a key enzyme involved in the regulation of membrane trafficking, cytoskeletal organization, and signal transduction. FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antiprotozoal Activities

Dicationic 3,5-diphenylisoxazoles, including analogues with structural similarities to "N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide," have demonstrated significant in vitro antiprotozoal activities. These compounds have been synthesized and evaluated against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some showing high selectivity and potency (Patrick et al., 2007).

Synthesis and Reactivity

Studies on the synthesis and reactivity of compounds related to "N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide" have provided insights into the development of new heterocyclic compounds with potential biological activities. These include the synthesis of novel chitosan Schiff bases based on heterocyclic moieties with antimicrobial activity (Hamed et al., 2020) and palladium-catalyzed condensations forming multisubstituted furans (Lu, Wu, & Yoshikai, 2014).

Antimicrobial Activities

Compounds with the furan and thiophene moieties have been synthesized and evaluated for their antimicrobial properties. For example, a thiazole-based heterocyclic amide exhibited good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi, suggesting potential for pharmacological applications (Çakmak et al., 2022).

properties

IUPAC Name

N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20(18-11-19(25-21-18)16-5-2-1-3-6-16)22(12-15-8-10-26-14-15)13-17-7-4-9-24-17/h1-11,14H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZYVXUPGITWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

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